molecular formula C9H13ClN2O2S B6599509 1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride CAS No. 1803570-72-0

1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride

Cat. No.: B6599509
CAS No.: 1803570-72-0
M. Wt: 248.73 g/mol
InChI Key: JKOIZSJCJAXEHK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-5-sulfonamide hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry, biology, and industrial processes. This compound is known for its unique structural properties and reactivity, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride typically involves multiple steps, starting with the formation of tetrahydroisoquinoline through the Biltz synthesis or Pictet-Spengler reaction. The subsequent sulfonation and amination steps are crucial to obtaining the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroisoquinoline-5-sulfonamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN₃) or halides.

Major Products Formed:

  • Oxidation: Formation of tetrahydroisoquinoline-5-sulfonic acid.

  • Reduction: Production of tetrahydroisoquinoline derivatives.

  • Substitution: Generation of various substituted tetrahydroisoquinoline compounds.

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinoline-5-sulfonamide hydrochloride is extensively used in scientific research due to its biological activity and structural versatility. It serves as a precursor in the synthesis of various pharmaceuticals and bioactive molecules. Its applications include:

  • Medicinal Chemistry: Used in the development of drugs targeting neurological disorders and cardiovascular diseases.

  • Biology: Employed in studies related to enzyme inhibition and receptor binding.

  • Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating biochemical pathways, or as a ligand binding to receptors, influencing cellular responses.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-5-sulfonamide hydrochloride is compared with other similar compounds, such as:

  • Isoquinoline: A closely related compound with similar biological activities but different structural features.

  • N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride:

Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique properties and reactivity make it a valuable substance for various applications, from drug development to industrial synthesis.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-5-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2,(H2,10,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOIZSJCJAXEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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